molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride

Cat. No.: B2930820
CAS No.: 2413903-76-9
M. Wt: 278.14
InChI Key: OUOIWNAEHDEDOT-UHFFFAOYSA-N
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Description

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride is a nitrogen-containing heterocyclic compound. It consists of a piperazine ring fused with a tetrazolo[1,5-a]pyrazine moiety and is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride typically involves multiple steps. One common method includes the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of automated synthesis equipment and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride involves its interaction with specific molecular targets. It may act as a GABA receptor agonist, influencing neurotransmission and potentially leading to various biological effects . The compound’s effects are mediated through its binding to these receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another nitrogen-containing heterocyclic compound with similar structural features.

    Piperazine Derivatives: Compounds containing the piperazine moiety, widely used in pharmaceuticals.

Uniqueness

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride is unique due to its specific combination of a piperazine ring and a tetrazolo[1,5-a]pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBGUXTZCKGUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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